4-Chlorobut-2-yn-1-yl 4-nitrobenzoate
Description
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate is a synthetic ester compound combining a chlorinated alkyne moiety (4-chlorobut-2-yn-1-yl) with a para-nitro-substituted benzoate group. The nitro group at the para position of the benzene ring enhances the compound’s electron-withdrawing properties, influencing its reactivity and interactions in chemical or biological systems .
Properties
CAS No. |
61273-13-0 |
|---|---|
Molecular Formula |
C11H10ClNO5 |
Molecular Weight |
271.65 g/mol |
IUPAC Name |
4-chlorobut-2-yn-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C4H5ClO/c9-7(10)5-1-3-6(4-2-5)8(11)12;5-3-1-2-4-6/h1-4H,(H,9,10);6H,3-4H2 |
InChI Key |
SHWHEUQBAMTOGX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC#CCCl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CCCl)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-chlorobut-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: The major product is 4-aminobut-2-yn-1-yl 4-nitrobenzoate.
Oxidation: Products include diketones and carboxylic acids.
Scientific Research Applications
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ester Group Variations and Reactivity
The ester moiety’s structure dictates physicochemical properties and synthetic utility:
Key Insight : The chlorinated alkyne in this compound may reduce enzymatic or chemical accessibility compared to ethyl or hydroxymethylbenzyl esters, impacting applications in drug synthesis or biodegradation .
Biodegradability and Microbial Interactions
Nitroaromatic compounds are challenging to degrade, but substituent patterns influence pathways:
- 4-Nitrobenzoate degradation : Proceeds via nitroreductases (e.g., 4-nitrobenzoate reductase) in Pseudomonas spp., yielding less toxic intermediates like 3,4-dihydroxybenzoate .
- Chlorinated substituents : The chloroalkyne group in this compound likely impedes microbial uptake or enzymatic cleavage, increasing environmental persistence compared to unsubstituted 4-nitrobenzoate esters .
- Comparative degradation rates :
Key Insight : The compound’s chloroalkyne group may necessitate engineered microbial strains or chemical pre-treatment for effective bioremediation .
Reactivity of the Nitro Group
The nitro group’s reduction to an amine is a critical transformation:
- Ethyl 4-nitrobenzoate: Reduced to ethyl 4-aminobenzoate (benzocaine precursor) using In/NH₄Cl, demonstrating high selectivity .
- This compound : Reduction may be hindered by the alkyne’s electron-withdrawing effects, requiring harsher conditions or catalysts.
- Enzymatic reduction : Nitroreductases show positional specificity, favoring para over ortho nitro groups .
Key Insight : Functionalization of the nitro group in this compound may require tailored catalytic systems to overcome steric/electronic barriers from the chlorinated alkyne .
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